molecular formula C24H22N4S2 B11500154 2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)

2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)

Cat. No.: B11500154
M. Wt: 430.6 g/mol
InChI Key: SXVNRDSWYBAENC-UHFFFAOYSA-N
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Description

2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings connected by a 1,2-phenylenebis(methylenethio) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) typically involves the reaction of 1-methyl-1H-benzimidazole with 1,2-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole rings.

    Reduction: Reduced forms of the benzimidazole rings.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) is unique due to its specific structural features, such as the thioether linkage and the 1,2-substitution pattern on the phenylene ring. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H22N4S2

Molecular Weight

430.6 g/mol

IUPAC Name

1-methyl-2-[[2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]benzimidazole

InChI

InChI=1S/C24H22N4S2/c1-27-21-13-7-5-11-19(21)25-23(27)29-15-17-9-3-4-10-18(17)16-30-24-26-20-12-6-8-14-22(20)28(24)2/h3-14H,15-16H2,1-2H3

InChI Key

SXVNRDSWYBAENC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3CSC4=NC5=CC=CC=C5N4C

Origin of Product

United States

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